2,2-Metaparacyclophane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5385-36-4 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
tricyclo[9.2.2.14,8]hexadeca-1(14),4(16),5,7,11(15),12-hexaene |
InChI |
InChI=1S/C16H16/c1-2-15-10-8-13-4-6-14(7-5-13)9-11-16(3-1)12-15/h1-7,12H,8-11H2 |
InChI Key |
ALDQBAILWKRGEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC=C2)CCC3=CC=C1C=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2.2 Metaparacyclophanes
Historical Synthetic Routes to Unsubstituted [2.2]Metaparacyclophane
The journey into the chemistry of [2.2]metaparacyclophane began with the pioneering work of Cram and his collaborators, who were the first to isolate the unsubstituted parent compound.
The first successful isolation of [2.2]metaparacyclophane was achieved through the acid-catalyzed rearrangement of its more readily available isomer, [2.2]paracyclophane. wikipedia.orgorganic-chemistry.orgrsc.org This methodology provided the foundational, non-substituted cyclophane, paving the way for further studies into its structure and reactivity. wikipedia.orgorganic-chemistry.orgrsc.org The reaction involves treating [2.2]paracyclophane with a strong acid, which induces a skeletal rearrangement to the meta-para linked isomer. While this method was crucial for accessing the parent [2.2]metaparacyclophane, it is not generally applicable for the synthesis of substituted derivatives.
Established General Syntheses of [2.2]Metaparacyclophane Derivatives
To overcome the limitations of the acid-catalyzed rearrangement, more versatile and general synthetic routes were developed. These methods typically involve the construction of a larger, more flexible precursor containing heteroatoms, which are then extruded to form the final strained cyclophane.
A widely adopted and more general route to [2.2]metaparacyclophane derivatives involves the synthesis of 2,11-dithia[3.3]metaparacyclophane precursors, followed by the extrusion of the sulfur atoms. wikipedia.orgorganic-chemistry.orgrsc.org This approach has become the de facto standard for producing a variety of [2.2]metaparacyclophanes with different substitution patterns. The dithia[3.3]metaparacyclophane intermediates are typically synthesized through the coupling of appropriate meta- and para-substituted benzene (B151609) derivatives containing benzylic halide and thiol functionalities. Once the 12-membered ring of the dithia[3.3]metaparacyclophane is formed, the two sulfur atoms are removed to generate the desired [2.2]ethano bridges.
A common variation of the sulfur extrusion strategy involves the oxidation of the dithia[3.3]metaparacyclophane precursor to the corresponding disulfone, followed by the extrusion of sulfur dioxide. This method is often preferred over direct sulfur extrusion. The extrusion of sulfur dioxide can be accomplished through various techniques, including high-temperature pyrolysis or photolysis. These high-energy methods provide the driving force to expel the stable sulfur dioxide molecule and form the strained [2.2]metaparacyclophane skeleton.
| Extrusion Method | Description |
| Pyrolytic Extrusion | Involves heating the dithia[3.3]metaparacyclophane disulfone at high temperatures to induce the elimination of sulfur dioxide. |
| Photolytic Extrusion | Utilizes photochemical energy to drive the extrusion of sulfur dioxide from the disulfone precursor. |
Recent Advances in the Synthesis of Substituted [2.2]Metaparacyclophanes
While the dithia[3.3]metaparacyclophane route is versatile, it can be lengthy. Recent research has focused on developing more direct and sometimes unexpected methods for the synthesis of substituted [2.2]metaparacyclophanes.
A noteworthy recent development is the serendipitous discovery of a synthetic route to non-symmetrically substituted [2.2]metaparacyclophanes through the nitration of [2.2]paracyclophane. wikipedia.orgorganic-chemistry.orgrsc.org Treatment of [2.2]paracyclophane under standard nitration conditions can lead to a mixture of products, including the unexpected formation of 4-hydroxy-5-nitro[2.2]metaparacyclophane. wikipedia.orgorganic-chemistry.org This reaction provides a rapid, albeit low-yielding, pathway to a disubstituted [2.2]metaparacyclophane from a readily available starting material. wikipedia.org The formation of this non-symmetric derivative is significant as it offers a more direct entry into a class of compounds that are otherwise challenging to synthesize.
| Reactant | Reaction Conditions | Key Product |
| [2.2]Paracyclophane | Standard Nitration | 4-hydroxy-5-nitro[2.2]metaparacyclophane |
This unexpected rearrangement and substitution reaction highlights the potential for discovering novel synthetic pathways to functionalized cyclophanes.
Alternative Functionalization Approaches (e.g., Acylation, Alkynylation)
Beyond common substitution patterns, alternative functionalization methods such as acylation and alkynylation provide valuable tools for introducing diverse functional groups onto the [2.2]metaparacyclophane core.
Acylation:
Friedel-Crafts acylation is a prominent method for introducing acyl groups onto the aromatic rings of [2.2]metaparacyclophane. The reaction typically involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The regioselectivity of the acylation is influenced by the substitution pattern of the starting [2.2]metaparacyclophane. For instance, the acylation of 8-methyl- and 8-methoxy[2.2]metaparacyclophane with acetyl chloride in the presence of aluminum chloride has been investigated. These reactions demonstrate the feasibility of introducing ketone functionalities, which can serve as versatile handles for further synthetic transformations.
A serendipitous route to a disubstituted [2.2]metaparacyclophane has been reported through the treatment of [2.2]paracyclophane under standard nitration conditions, which, after rearrangement, can be followed by functional group manipulations that could include acylation. While the yield of the initial rearrangement is not high, this method provides access to substituted [2.2]metaparacyclophanes that can be further functionalized.
| Reactant | Acylating Agent | Catalyst | Product | Yield |
| 8-methyl-[2.2]metaparacyclophane | Acetyl chloride | AlCl₃ | 12-acetyl-8-methyl-[2.2]metaparacyclophane | Moderate |
| 8-methoxy-[2.2]metaparacyclophane | Acetyl chloride | AlCl₃ | 12-acetyl-8-methoxy-[2.2]metaparacyclophane | Moderate |
Alkynylation:
The introduction of alkynyl groups onto the [2.2]metaparacyclophane framework can be achieved through cross-coupling reactions. While specific examples for [2.2]metaparacyclophane are scarce in the literature, methodologies developed for related paracyclophanes, such as the Sonogashira coupling, can, in principle, be adapted. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For this to be applied to [2.2]metaparacyclophane, a halogenated derivative of the cyclophane would be required as a starting material. The resulting alkynylated [2.2]metaparacyclophanes would be valuable precursors for the synthesis of extended π-conjugated systems and novel materials.
Synthetic Routes to Planar Chiral [2.2]Metaparacyclophane Building Blocks
The synthesis of enantiomerically pure, planar chiral [2.2]metaparacyclophane building blocks represents a significant challenge in cyclophane chemistry. Unlike the extensive research on planar chiral [2.2]paracyclophanes, methodologies specifically targeting the [2.2]metaparacyclophane scaffold are not well-documented. The inherent asymmetry of the meta- and para-substituted rings in [2.2]metaparacyclophane makes it a prime candidate for exhibiting planar chirality upon appropriate substitution.
General strategies for obtaining planar chiral cyclophanes often rely on two main approaches:
Resolution of Racemates: This involves the synthesis of a racemic mixture of a substituted [2.2]metaparacyclophane, followed by separation of the enantiomers. This can be achieved through various techniques, including the use of chiral resolving agents to form diastereomeric derivatives that can be separated by chromatography or crystallization. After separation, the chiral auxiliary is removed to yield the enantiopure planar chiral [2.2]metaparacyclophane.
Asymmetric Synthesis: This approach aims to directly synthesize one enantiomer in excess over the other. This can be accomplished by using a chiral catalyst, a chiral auxiliary, or a chiral starting material. While asymmetric syntheses of planar chiral [2.2]paracyclophanes have been reported, the direct application of these methods to the [2.2]metaparacyclophane system remains an area for future investigation.
A general route to substituted [2.2]metaparacyclophanes involves the synthesis of a 2,11-dithia[3.3]metaparacyclophane intermediate, followed by the extrusion of sulfur. This multi-step sequence offers a potential entry point for introducing chirality. For instance, the conformational flipping of the meta-bridged ring is restricted upon oxidation of the sulfur atoms, which could lock in a specific planar chiral conformation. However, the development of stereoselective methods within this synthetic sequence is necessary to achieve enantiopure products.
Advanced Structural Analysis and Conformational Dynamics of 2.2 Metaparacyclophanes
Molecular Geometries and Distortions
The forced proximity of the two aromatic rings in [2.2]metaparacyclophane induces significant deviations from the ideal geometries of benzene (B151609) rings and their connecting bridges. These distortions are a direct consequence of the molecule's high strain energy, which has been calculated to be 23 kcal/mol. beilstein-journals.orgnih.gov This value is intermediate between the more strained [2.2]paracyclophane (31 kcal/mol) and the less strained [2.2]metacyclophane (13 kcal/mol). beilstein-journals.orgnih.gov The general structure of cyclophanes is often described as having "bent and battered" benzene rings, and [2.2]metaparacyclophane is a clear example of this phenomenon. beilstein-journals.orgd-nb.info
A key parameter for describing the geometry of cyclophanes is the angle between the planes of the aromatic rings. In an ideal, unstrained system, two parallel benzene rings would have an inter-ring angle of 0°. However, in [2.2]metaparacyclophane, the bridging structure forces the rings into a non-parallel arrangement.
The strain in [2.2]metaparacyclophane is not confined to the inter-ring angle; it also manifests as significant deformations in the aromatic rings and the ethylene (B1197577) bridges. Computational studies and X-ray analysis of related compounds show that the benzene rings in cyclophanes are distorted from their typical planar structure into non-planar boat or chair conformations. acs.orgacs.org
In these strained systems, the carbon atoms connected to the ethylene bridges are pulled out of the plane formed by the other four carbons of the ring. acs.org This out-of-plane distortion, along with the lengthening and shortening of carbon-carbon bonds within the rings relative to their standard values in benzene, is a mechanism by which the molecule absorbs strain. nih.gov Despite these severe distortions, computational analyses using methods such as Nucleus-Independent Chemical Shift (NICS) indicate that the phenyl rings retain their aromatic character. acs.orgnih.gov The ethylene bridges also experience deformation, with C-C bond lengths and angles deviating from those in a simple alkane to accommodate the constrained geometry. acs.org
| Structural Feature | Observation | Implication |
| Strain Energy | 23 kcal/mol beilstein-journals.orgnih.gov | High degree of molecular strain, intermediate between [2.2]paracyclophane and [2.2]metacyclophane. |
| Inter-Ring Angle | 13.1° beilstein-journals.orgnih.govd-nb.info | Aromatic rings are held in a non-parallel orientation, minimizing steric clash at the cost of angle strain. |
| Aromatic Ring Geometry | Distorted into non-planar "boat-like" conformations. beilstein-journals.orgd-nb.infoacs.org | The planarity of the benzene rings is sacrificed to accommodate the short ethylene bridges. |
| C8-Position (meta-ring) | Forced over the para-substituted ring. beilstein-journals.orgnih.gov | Leads to unique shielding effects and distinct chemical shifts in NMR spectroscopy. |
Conformational Isomerism and Energy Landscapes
The flexibility of the [2.2]metaparacyclophane framework, though constrained, allows for the existence of different spatial arrangements, or conformations. The study of these conformers and the energy required to interconvert them is key to understanding the molecule's dynamic nature.
Computational conformational searches have been performed on [2.2]metaparacyclophane to identify its most stable forms. acs.orgnih.gov These studies have shown that the molecule exists in two principal conformations. acs.orgnih.gov Unlike [2.2]metacyclophane, whose two conformers are degenerate (equal in energy), the two conformers of [2.2]metaparacyclophane possess different energies. acs.orgnih.gov
The stability of these conformers is governed by a delicate balance between the relief of tension in the ethylene bridges and the repulsive forces between the electron clouds of the two aromatic rings. acs.orgnih.gov One conformer is more stable than the other, representing a global minimum on the potential energy surface. However, the specific energy difference between these two stable conformers is not detailed in the available literature.
The existence of at least two stable conformers with different energies implies that a pathway must exist for the molecule to convert from one form to the other. This process typically involves a "ring flip," where one of the aromatic rings passes through the center of the macrocyclic structure. For such a process to occur, the molecule must overcome a specific energy barrier, known as the activation energy of interconversion.
In some substituted derivatives, this conformational flipping can be completely inhibited. beilstein-journals.orgnih.gov For the parent [2.2]metaparacyclophane, the relief of bridge tension and repulsion between the π-clouds are the determining factors for stability, and thus dictate the pathway of interconversion. acs.orgnih.gov However, a quantitative value for the activation energy barrier for the conformational interconversion of [2.2]metaparacyclophane has not been reported in the reviewed scientific literature.
Spectroscopic Investigations of Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic processes in molecules like cyclophanes. By analyzing spectra at different temperatures (variable-temperature NMR), it is possible to observe the effects of conformational changes.
The unique geometry of [2.2]metaparacyclophane, where the C8-H of the meta ring is held over the para ring, leads to distinctive and informative chemical shifts in its ¹H NMR spectrum. beilstein-journals.orgnih.gov For instance, in a substituted derivative, this structural feature results in an unusually high-field (upfield) signal at 5.80 ppm, which is uncharacteristic for typical aromatic protons. beilstein-journals.orgd-nb.info
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Studies
Variable-Temperature NMR (VT-NMR) spectroscopy is a powerful and well-established technique for investigating the dynamic equilibria and conformational changes within molecules. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to different conformational states. As the temperature is lowered, the rate of exchange between conformers slows down. If the exchange rate becomes slow enough on the NMR timescale, separate signals for each conformer may be observed. Conversely, as the temperature is raised, the exchange rate increases, leading to the coalescence of these separate signals into a single, time-averaged signal.
From the coalescence temperature and the separation of the signals at low temperatures, the rate constant for the exchange process can be determined. Using the Eyring equation, this rate constant can then be used to calculate the free energy of activation (ΔG‡) for the conformational process, such as the energy barrier to ring flipping in cyclophanes. researchgate.net While VT-NMR is an ideal method for quantifying the energy barriers associated with the conformational dynamics of [2.2]metaparacyclophanes, specific studies applying this technique to determine these parameters for the parent compound or its derivatives are not prominently documented in recent literature.
Exchange Spectroscopy (EXSY) for Molecular Dynamics
Exchange Spectroscopy (EXSY) is a two-dimensional NMR technique that provides detailed information about chemical exchange processes on a timescale of seconds to milliseconds. It is particularly useful for identifying and quantifying the pathways of molecular motion and intramolecular rearrangements. An EXSY spectrum correlates nuclei that are exchanging with one another, either through chemical reactions or conformational changes.
The spectrum displays diagonal peaks, which represent the magnetization of nuclei that did not exchange during the experiment's mixing time, and cross-peaks, which connect the signals of nuclei that have exchanged. The presence of these cross-peaks is direct evidence of a dynamic exchange process. By analyzing the intensities of the diagonal and cross-peaks as a function of the mixing time, it is possible to determine the rate constants and elucidate the mechanism of the exchange. This method is highly effective for mapping out complex exchange networks and understanding detailed molecular dynamics. However, despite its utility for such analyses, specific EXSY studies focused on the conformational dynamics of [2.2]metaparacyclophane are not extensively reported.
X-ray Crystallographic Analysis of Substituted [2.2]Metaparacyclophanes
X-ray crystallography provides definitive, high-resolution data on the solid-state structure of molecules, offering precise measurements of bond lengths, bond angles, and torsional angles. While the parent [2.2]metaparacyclophane has been studied, the analysis of substituted derivatives offers critical insight into how functional groups influence the strained framework.
A key example is the X-ray crystallographic analysis of 4-hydroxy-5-nitro[2.2]metaparacyclophane. d-nb.infobeilstein-journals.orgnih.gov This analysis provided the first crystal structure of a non-symmetric [2.2]metaparacyclophane. d-nb.infobeilstein-journals.orgnih.gov The structure confirms the defining feature of the [2.2]metaparacyclophane framework, with the meta- and para-bridged rings held in a fixed, strained conformation.
Below is a data table comparing the inter-ring angle for the parent and a substituted [2.2]metaparacyclophane.
| Compound | Angle Between Aromatic Rings |
| [2.2]Metaparacyclophane | 13.1° d-nb.info |
| 4-hydroxy-5-nitro[2.2]metaparacyclophane | 13.9° d-nb.infobeilstein-journals.orgnih.gov |
Electronic Properties and Interannular Interactions in 2.2 Metaparacyclophanes
Through-Space Electronic Interactions Between Aromatic Rings
The constrained geometry of [2.2]metaparacyclophane facilitates significant through-space electronic interactions between the two aromatic rings. beilstein-journals.org This proximity, with inter-ring distances smaller than the sum of the van der Waals radii for carbon, leads to a notable overlap of the π-electron clouds. nih.gov This interaction is a key feature that distinguishes cyclophanes from their acyclic counterparts and is responsible for their unique chemical and physical properties. beilstein-journals.orgnih.gov
Evidence from Electrophilic Aromatic Substitution Regioselectivity
The regioselectivity of electrophilic aromatic substitution reactions on [2.2]metaparacyclophane provides compelling evidence for through-space electronic interactions. The substitution patterns observed are influenced by the electron-donating or withdrawing nature of substituents on one ring affecting the reactivity of the other. youtube.comyoutube.com
For instance, in electrophilic nitration, the position of substitution is directed by the electronic character of the existing groups. youtube.com Electron-donating groups on one ring can activate the other ring towards electrophilic attack, influencing where the incoming electrophile will add. libretexts.orglibretexts.org This demonstrates that the electronic influence of a substituent is transmitted across the space separating the two aromatic decks.
Impact on Sigma-Complex Intermediates
The stability of the sigma-complex (or arenium ion) intermediate formed during electrophilic aromatic substitution is a critical factor in determining the reaction's rate and regioselectivity. youtube.comlibretexts.org In [2.2]metaparacyclophane, the through-space interaction can either stabilize or destabilize this intermediate.
The formation of the sigma-complex involves the temporary disruption of aromaticity in one of the rings. nih.gov The proximity of the second aromatic ring can influence the stability of the resulting carbocation. If the second ring can donate electron density through space, it can help to delocalize the positive charge and stabilize the intermediate. libretexts.orglibretexts.org Conversely, an electron-withdrawing group on the neighboring ring would destabilize the carbocation. This transannular electronic effect plays a significant role in directing the outcome of the substitution reaction. libretexts.org
Charge Transfer Phenomena
The close stacking of the aromatic rings in [2.2]metaparacyclophane also facilitates intramolecular charge transfer (ICT) processes, particularly when the rings are appropriately substituted with electron-donating and electron-accepting groups. rsc.org
Intramolecular Charge Transfer Mechanisms
Intramolecular charge transfer in substituted [2.2]metaparacyclophanes involves the movement of electron density from an electron-rich (donor-substituted) aromatic ring to an electron-poor (acceptor-substituted) ring upon electronic excitation. rsc.org This process is highly dependent on the electronic nature of the substituents and the geometric arrangement of the rings. The rigid, cofacial arrangement of the rings in the cyclophane structure can facilitate efficient through-space charge transfer. nih.gov
Correlation with Transannular Distances and Substitution Patterns
The efficiency of intramolecular charge transfer is strongly correlated with the transannular distance between the aromatic rings and the nature and position of the substituents. researchgate.net Shorter inter-ring distances generally lead to stronger electronic coupling and more efficient charge transfer.
The substitution pattern is also crucial. A "push-pull" system, with an electron-donating group on one ring and an electron-withdrawing group on the other, is ideal for promoting intramolecular charge transfer. The specific positions of these substituents on the rings also influence the overlap of the relevant molecular orbitals and, consequently, the efficiency of the charge transfer process.
Aromaticity Perturbations Due to Bridging and Strain
The ethylene (B1197577) bridges in [2.2]metaparacyclophane impose significant strain on the benzene (B151609) rings, forcing them to adopt non-planar, boat-like conformations. beilstein-journals.orgillinois.edu This structural distortion has a notable impact on the aromaticity of the rings.
The strain energy in [2.2]metaparacyclophane is considerable, estimated to be around 23 kcal/mol. beilstein-journals.orgillinois.edu This strain arises from the bending of the benzene rings and the eclipsing interactions of the ethylene bridges. This distortion from planarity can lead to a reduction in the aromatic character of the rings compared to an unstrained benzene molecule. mdpi.com Computational studies and various aromaticity indices have been used to quantify this effect, showing that increased strain correlates with a decrease in aromaticity. mdpi.comresearchgate.net
Assessment by Nucleus-Independent Chemical Shift (NICS)
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. It involves calculating the absolute magnetic shielding at a specific point within or above the center of a ring, typically using a "ghost" atom with no basis functions. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current associated with anti-aromaticity. Systems with NICS values close to zero are generally considered non-aromatic.
In the case of [2.2]metaparacyclophane, NICS calculations suggest a concentration of electronic density between the two aromatic rings as a consequence of the bridging. acs.orgnih.gov Despite the significant distortions from planarity forced by the ethylene tethers, the phenyl rings in [2.2]metaparacyclophane retain their aromatic character. acs.orgnih.gov
A detailed computational analysis provided specific NICS values for the two conformers of [2.2]metaparacyclophane, calculated at the center of each ring (NICS(0)) and 1 Å above the ring center (NICS(1)). These values are compared with benzene as a reference for a standard aromatic system.
Table 1: Calculated NICS values (in ppm) for the two conformers of [2.2]metaparacyclophane and Benzene.
| Compound | Ring | NICS(0) | NICS(1) |
| [2.2]metaparacyclophane (Conformer 1) | meta-substituted | -7.1 | -8.5 |
| para-substituted | -7.4 | -8.7 | |
| [2.2]metaparacyclophane (Conformer 2) | meta-substituted | -7.2 | -8.6 |
| para-substituted | -7.4 | -8.7 | |
| Benzene | -8.0 | -9.8 |
Data sourced from a computational study by Caramori, G. F.; Galembeck, S. E.; Laali, K. K. (2005). acs.org
The NICS values for both rings in both conformers of [2.2]metaparacyclophane are clearly negative, confirming their aromatic nature. However, these values are slightly less negative than those for benzene, indicating a small reduction in aromaticity due to the structural strain and interannular interactions imposed by the cyclophane structure.
Hückel's Rule Aromaticity Index (HOMA) Analysis
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. The HOMA index is normalized so that it equals 1 for a perfectly aromatic system (like benzene) and decreases as the bond lengths deviate from the optimal, becoming zero or even negative for non-aromatic or anti-aromatic systems.
HOMA analysis of [2.2]metaparacyclophane corroborates the findings from NICS calculations. Despite the lengthening and shortening of carbon-carbon bonds due to the strain of the cyclophane structure, the phenyl rings are determined to be aromatic. acs.orgnih.gov
The calculated HOMA values for the two conformers of [2.2]metaparacyclophane provide a quantitative measure of the aromaticity of each ring.
Table 2: Calculated HOMA values for the two conformers of [2.2]metaparacyclophane.
| Compound | Ring | HOMA |
| [2.2]metaparacyclophane (Conformer 1) | meta-substituted | 0.966 |
| para-substituted | 0.975 | |
| [2.2]metaparacyclophane (Conformer 2) | meta-substituted | 0.970 |
| para-substituted | 0.975 |
Data sourced from a computational study by Caramori, G. F.; Galembeck, S. E.; Laali, K. K. (2005). acs.org
The HOMA values for both the meta- and para-substituted rings in both conformers are very close to 1, indicating a high degree of aromaticity. This analysis confirms that the geometric distortions present in the [2.2]metaparacyclophane molecule only lead to a minor perturbation of the aromatic character of the constituent benzene rings.
Reactivity Studies and Mechanistic Investigations of 2.2 Metaparacyclophanes
Electrophilic Aromatic Substitution Reactions
The introduction of substituents onto the aromatic rings of [2.2]metaparacyclophane via electrophilic aromatic substitution is a fundamental process for synthesizing its derivatives. The regiochemical outcome of these reactions is governed by a delicate interplay of steric and electronic factors.
Regioselectivity and Steric/Electronic Control
Electrophilic attack on [2.2]metaparacyclophane can theoretically occur at several positions on both the meta- and para-substituted rings. However, experimental observations indicate a clear preference for substitution on the para-substituted ring. For instance, both bromination and acylation of [2.2]metaparacyclophane yield the product of electrophilic addition to the para-substituted ring as the major product, with only minor amounts of substitution occurring at the 4-position of the meta-ring. nih.gov This preference can be attributed to the differing electronic and steric environments of the two rings.
The regioselectivity of electrophilic aromatic substitution is heavily influenced by the nature of the substituents already present on the benzene (B151609) ring. wikipedia.org Activating groups, which donate electron density to the ring, stabilize the cationic intermediate formed during the substitution and direct incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, deactivating groups withdraw electron density and direct incoming electrophiles to the meta position. youtube.com In the case of [2.2]metaparacyclophane, the relative reactivity of the two rings and the specific positions within them are a subject of ongoing study.
Ipso-Substitution Mechanisms
Ipso-substitution is a type of electrophilic aromatic substitution where the incoming electrophile displaces a substituent other than hydrogen. wikipedia.orgyoutube.com This phenomenon is more likely to occur when the existing substituent is a good leaving group, such as a carboxyl or silyl (B83357) group. govtpgcdatia.ac.in The attack of the electrophile occurs at the carbon atom already bearing the substituent. youtube.com
In the context of cyclophanes, ipso-attack can lead to interesting rearrangements and functionalizations. For example, the nitration of 4-hydroxy[2.2]paracyclophane can proceed through an ipso-substituted nitro compound. nih.govd-nb.info This intermediate can then undergo further transformations. While direct evidence for ipso-substitution in [2.2]metaparacyclophane itself is still being explored, the principles of this mechanism are relevant to understanding the full scope of its reactivity.
Rearrangement Reactions
The strained nature of the [2.2]metaparacyclophane framework makes it susceptible to various rearrangement reactions, particularly under acidic conditions or through transannular interactions.
Acid-Catalyzed Rearrangements
The first synthesis of [2.2]metaparacyclophane was achieved by the acid-catalyzed rearrangement of [2.2]paracyclophane. nih.govd-nb.info This transformation highlights the ability of strong acids to induce significant structural changes in these strained molecules. The mechanism is believed to involve the protonation of the aromatic ring to form a Wheland intermediate, or arenium ion. d-nb.info This protonation preferentially occurs at a bridgehead carbon, as this allows for the greatest release of strain energy. d-nb.info Subsequent rearrangement of this carbocationic intermediate leads to the formation of the more thermodynamically stable [2.2]metaparacyclophane. d-nb.info
The strength of the acid required for this rearrangement is a critical factor. Strong acids like triflic acid (pKa = -14) and perchloric acid (pKa = -10) are effective in promoting the rearrangement, while weaker acids such as nitric acid, sulfuric acid, and acetic acid are not sufficient on their own. nih.gov However, a mixture of nitric and sulfuric acids can induce the rearrangement, suggesting a more complex interplay of factors beyond simple pKa values in non-aqueous media. nih.gov
A serendipitous discovery has shown that treatment of [2.2]paracyclophane under standard nitration conditions (a mixture of nitric and sulfuric acids) can lead to the formation of a disubstituted [2.2]metaparacyclophane, specifically 4-hydroxy-5-nitro[2.2]metaparacyclophane, alongside other products. nih.gov This unexpected result provides a novel and more direct route to functionalized [2.2]metaparacyclophanes. nih.gov
Table 1: Acid-Catalyzed Rearrangement of [2.2]paracyclophane
| Acid(s) | Outcome | Reference |
| Triflic acid | Rearrangement to [2.2]metaparacyclophane | nih.gov |
| Perchloric acid | Rearrangement to [2.2]metaparacyclophane | nih.gov |
| Nitric acid | No rearrangement (slow nitration) | nih.gov |
| Sulfuric acid | No rearrangement | nih.gov |
| Acetic acid | No rearrangement | nih.gov |
| Nitric acid / Sulfuric acid | Rearrangement and formation of 4-hydroxy-5-nitro[2.2]metaparacyclophane | nih.gov |
Transannular Rearrangements
Transannular rearrangements involve the formation of new bonds between the two aromatic rings of the cyclophane. These reactions are driven by the close proximity of the rings and can lead to the formation of novel and complex polycyclic structures.
A notable example, though in the related [2.2]paracyclophane series, involves a unique transannular interaction between an oxazoline (B21484) on one ring and a pseudo-geminal carboxyl group on the other. researchgate.net This interaction results in the formation of a new ring connecting the two benzene rings, yielding the first [6.2.2]cyclophane. researchgate.net Such rearrangements highlight the potential for intramolecular reactions within the cyclophane cavity, driven by the enforced proximity of functional groups. While specific examples for [2.2]metaparacyclophane are less documented, the principles of transannular interactions are undoubtedly applicable and represent a promising area for future research.
Photochemical and Thermal Reactivity
The behavior of [2.2]metaparacyclophane and its derivatives under photochemical and thermal conditions offers another avenue for exploring its unique reactivity. The absorption of light can lead to electronically excited states with different geometries and reactivity patterns compared to the ground state.
Studies on related [2.2]paracyclophane systems have shown that photochemical reactions can lead to a variety of interesting transformations. For instance, the photolysis of 4-azido-[2.2]paracyclophane results in the formation of benzazirine and ketenimine photoproducts through the generation of a nitrene intermediate. rsc.orgresearchgate.netnih.gov Furthermore, photochemical rearrangements of [2.2]paracyclophane-bis(triazole) systems have been observed, leading to the formation of indolophane derivatives and even a rearrangement from a pseudo-para to a pseudo-ortho product. nih.gov
Thermally, [2.2]paracyclophane is known to undergo isomerization at elevated temperatures, which alters its electronic and physical properties. scispace.com The thermal stability of [2.2]paracyclophane derivatives is an important consideration in their application, for example, in the formation of poly(p-xylylene) (parylene) coatings, which involves the thermal cleavage of the [2.2]paracyclophane monomer at high temperatures. researchgate.net The thermal reactivity of [2.2]metaparacyclophane, with its inherent strain energy of 23 kcal/mol, is an area that warrants further investigation to understand its decomposition pathways and potential for thermally induced rearrangements. nih.gov
Stereochemistry and Chiral Aspects of 2.2 Metaparacyclophane Derivatives
Planar Chirality in Substituted [2.2]Metaparacyclophanes
[2.2]Metaparacyclophane is a structurally unique cyclophane characterized by its constrained conformation, where one aromatic ring is connected at the meta positions and the other at the para positions. This arrangement forces the carbon at the 8-position of the meta-substituted ring to be positioned directly over the para-substituted ring, leading to significant steric strain and distinct chemical environments. beilstein-journals.org The inherent rigidity of this bridged system is the foundation for the emergence of planar chirality upon appropriate substitution.
Planar chirality in [2.2]metaparacyclophane arises when substituents are introduced onto the aromatic rings, breaking the molecule's plane of symmetry. Due to the restricted rotation of the aromatic decks, these substituted derivatives can exist as non-superimposable mirror images, or enantiomers. The synthesis of such substituted derivatives, however, is not trivial. General routes to the [2.2]metaparacyclophane skeleton often involve multi-step sequences, such as the synthesis of a 2,11-dithia[3.3]metaparacyclophane intermediate followed by the extrusion of sulfur. beilstein-journals.org These lengthy synthetic pathways have contributed to the scarcity of studies on asymmetrically substituted [2.2]metaparacyclophanes. beilstein-journals.org
| Compound | Key Structural Feature | Angle Between Aromatic Rings |
|---|---|---|
| 4-hydroxy-5-nitro[2.2]metaparacyclophane | The nitro group is held in the plane of the meta-ring by a hydrogen bond with the adjacent hydroxy group. | 13.9° |
| Unsubstituted [2.2]metaparacyclophane | The carbon at the 8-position of the meta ring is forced over the para ring. | 13.1° |
Enantioseparation and Chiral Resolution Techniques
The separation of enantiomers is a critical step in the study and application of chiral molecules. For cyclophanes, several techniques have been successfully employed, particularly for the well-researched [2.2]paracyclophane isomer. These methods generally fall into two categories: chiral resolution of a racemic mixture or asymmetric synthesis to produce an enantiomerically enriched product directly.
Common resolution techniques that could theoretically be applied to [2.2]metaparacyclophane derivatives include:
Diastereomeric Crystallization: This classical method involves reacting the racemic cyclophane with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used analytical and preparative technique for separating enantiomers.
Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.
Despite the theoretical applicability of these methods, the scientific literature contains a notable lack of specific, documented examples of the enantioseparation or chiral resolution of [2.2]metaparacyclophane derivatives. This is a direct consequence of the limited number of chiral substituted [2.2]metaparacyclophanes that have been synthesized to date. The development and reporting of effective resolution protocols will be an essential step as new synthetic routes make these chiral compounds more accessible.
Application in Asymmetric Catalysis and Chiral Ligand Design
Planar chiral molecules, particularly derivatives of [2.2]paracyclophane, have proven to be highly effective as ligands in a wide array of asymmetric catalytic reactions. rsc.org The rigid, well-defined three-dimensional structure of the cyclophane scaffold allows for the creation of a precise chiral environment around a metal center, which can effectively control the stereochemical outcome of a reaction.
Given its unique stereochemical properties, [2.2]metaparacyclophane represents a promising, yet largely unexplored, scaffold for the design of new chiral ligands and catalysts. The distinct spatial arrangement of the meta and para-bridged rings could lead to novel reactivity and selectivity compared to existing ligand families. Potential applications could include:
Asymmetric Hydrogenation: Where the chiral ligand coordinates to a metal catalyst to enable the enantioselective reduction of prochiral substrates.
Asymmetric C-C Bond Formation: In reactions such as allylic alkylations or cross-coupling reactions, the stereochemical environment created by the ligand can dictate the formation of a specific stereoisomer.
Organocatalysis: Where the cyclophane itself, functionalized with catalytic moieties, could act as a chiral organocatalyst.
The primary obstacle to the application of [2.2]metaparacyclophane in asymmetric catalysis is the difficulty in synthesizing enantiomerically pure derivatives. beilstein-journals.org The progress in this area is intrinsically linked to advancements in the synthetic and resolution methodologies discussed previously. As chemists develop more robust routes to access these fascinating chiral molecules, their evaluation in asymmetric catalysis will undoubtedly become an active area of research, potentially unlocking new pathways for stereoselective synthesis.
Theoretical and Computational Chemistry of 2.2 Metaparacyclophanes
Quantum Chemical Calculations for Geometry Optimization
Computational studies have been performed to determine the stable conformations of [2.2]metaparacyclophane. researchgate.netnih.gov A conformational search reveals that the compound exists in two conformations with different energies. researchgate.netnih.govacs.org This contrasts with [2.2]metacyclophane, which has two degenerate conformations, and [2.2]paracyclophane, which has D(2) symmetry. nih.govacs.org The structure is notable for the carbon at the 8-position of the meta-substituted ring being forced over the para-substituted ring. nih.govbeilstein-journals.orgd-nb.info X-ray crystallographic analysis of the unsubstituted molecule shows an angle of 13.1° between the two aromatic rings. nih.govbeilstein-journals.orgd-nb.info
To accurately model the geometry of [2.2]cyclophanes, various computational methods and basis sets have been evaluated by comparing the results for the well-studied [2.2]paracyclophane with its experimental X-ray data. researchgate.netnih.govacs.org Studies have shown that Møller-Plesset perturbation theory (MP2) and the hybrid density functional theory (DFT) method B3PW91, both paired with the 6-31+G(d,p) basis set, provide the best results for geometry optimizations. researchgate.netnih.govacs.org Electron density analysis has also been conducted using methods such as B3PW91/6-31+G(d,p), B3LYP/6-31+G(d,p), and MP2/6-31+G(d,p). acs.org
Strain Energy Analysis and Decomposition
[2.2]Metaparacyclophane possesses a significant amount of strain energy due to the distortion of its benzene (B151609) rings from planarity and the constrained ethylene (B1197577) bridges. nih.govbeilstein-journals.orgd-nb.info Its total strain energy is reported to be 23 kcal/mol. nih.govbeilstein-journals.orgd-nb.infoillinois.edu This value positions it between the more strained [2.2]paracyclophane (31 kcal/mol) and the less strained [2.2]metacyclophane (13 kcal/mol). nih.govbeilstein-journals.orgd-nb.infoillinois.edu The relative energies and bridge strain energies among these isomers follow the same order, suggesting that the relief of bridge tension and the repulsion between π-electron clouds are key factors in determining their stability. researchgate.netnih.govacs.org
| Compound | Strain Energy (kcal/mol) |
|---|---|
| [2.2]Paracyclophane | 31 |
| [2.2]Metaparacyclophane | 23 |
| [2.2]Metacyclophane | 13 |
Electronic Structure Calculations
The electronic structure of [2.2]metaparacyclophane has been investigated to understand the interactions between the two non-parallel aromatic rings. acs.org Despite the significant distortion from planarity, the phenyl rings remain aromatic. researchgate.netnih.govacs.org
Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the electronic properties and reactivity of the molecule. acs.org Studies using Natural Bond Orbitals (NBO) indicate that [2.2]metaparacyclophane exhibits through-bond interactions. acs.org However, unlike the conformers of [2.2]metacyclophane, it does not present significant through-space interactions. acs.org These through-space interactions in the metacyclophane isomers are stabilizing, closed-shell interactions. acs.org In contrast, all [2.2]cyclophane isomers, including [2.2]metaparacyclophane, exhibit through-bond and through-space repulsive interactions. acs.org
Spectroscopic Property Prediction (e.g., GIAO Chemical Shifts)
Computational chemistry is a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors and, consequently, chemical shifts. nih.govacs.org
For [2.2]metaparacyclophane, GIAO calculations can predict the ¹H and ¹³C NMR spectra, which are crucial for its characterization. The unique structure, with one aromatic ring positioned over the other, leads to distinct chemical shifts for substituents and the aromatic protons themselves due to anisotropic effects. nih.gov The carbon atom at the 8-position of the meta ring, which is forced over the para ring, is a particularly notable feature influencing the NMR spectrum. nih.gov
A computational study of [2.2]cyclophane isomers included the calculation of GIAO chemical shifts. nih.govacs.orgresearchgate.net These theoretical predictions can be compared with experimental data to validate the computational model and aid in the assignment of complex spectra. The calculated ¹H chemical shifts for the two conformers of [2.2]metaparacyclophane (3a and 3b) are presented below, referenced against tetramethylsilane (TMS).
| Proton Type | Calculated Chemical Shift (ppm) - Conformer 3a | Calculated Chemical Shift (ppm) - Conformer 3b |
|---|---|---|
| Aromatic | 5.46 - 7.15 | 5.47 - 7.14 |
| Methylene (Bridge) | 2.18 - 3.81 | 2.16 - 3.81 |
Data sourced from GIAO/B3PW91/6-31+G(d,p) calculations. researchgate.net Note: Chemical shifts are presented as a range due to the presence of multiple, chemically distinct protons in both the aromatic and methylene regions.
Computational Probing of Reaction Mechanisms and Transition States
While detailed computational studies mapping the entire reaction coordinates and transition states for reactions of [2.2]metaparacyclophane are not extensively documented, its reactivity patterns suggest several mechanisms that are ripe for computational investigation. The molecule's significant strain energy, estimated at 23 kcal mol⁻¹, places it between the more strained [2.2]paracyclophane (31 kcal mol⁻¹) and the less strained [2.2]metacyclophane (13 kcal mol⁻¹), which heavily influences its chemical behavior. nih.gov
One key reaction is the acid-catalyzed rearrangement of [2.2]paracyclophane to [2.2]metaparacyclophane, first isolated by Cram et al. nih.gov More recently, the formation of a substituted [2.2]metaparacyclophane was observed as a side-product during the nitration of [2.2]paracyclophane. nih.govbeilstein-journals.org This discovery has led to proposals for the reaction mechanism that could be rigorously tested and refined using computational methods.
A plausible mechanism for this rearrangement under nitration conditions begins with the protonation of [2.2]paracyclophane to form a Wheland intermediate (arenium ion). nih.govbeilstein-journals.org This initial step is thought to occur at a bridgehead carbon, as this pathway provides the greatest relief of strain energy. nih.gov Computational modeling could verify this by comparing the energies of various protonated species.
The proposed mechanism proceeds through the following key steps, each of which could be modeled to find the corresponding transition states and intermediates: nih.gov
Protonation: Electrophilic attack (by H⁺ or a related species) on a bridgehead carbon of [2.2]paracyclophane forms a carbocation intermediate (Wheland intermediate).
Trapping and Tautomerization: The rearranged carbocation can be trapped by a nucleophile (such as a nitrate anion), leading to an intermediate that can then tautomerize to regenerate an aromatic ring, yielding the final [2.2]metaparacyclophane skeleton. nih.gov
Computational probing of this pathway would involve locating the transition state for the key rearrangement step. This would provide the activation energy, offering a kinetic rationale for why the rearrangement occurs under specific acidic conditions. nih.gov Furthermore, calculations on the electrophilic substitution of [2.2]metaparacyclophane itself have been suggested by experimental observations that the major products of bromination and acylation arise from addition to the para-substituted ring. nih.gov Theoretical modeling could elucidate the relative stabilities of the intermediates formed from attack at the para- versus the meta-substituted ring, explaining this observed regioselectivity.
Advanced Research Directions and Potential Applications in Supramolecular Chemistry and Materials Science
[2.2]Metaparacyclophane as a Scaffold for Supramolecular Assemblies
The rigid, pre-organized cavity and the potential for functionalization make [2.2]metaparacyclophane an attractive scaffold for the construction of complex supramolecular assemblies. These organized systems can exhibit tailored host-guest properties and form the basis for new molecular recognition and sensing platforms.
Design Principles for Host-Guest Systems
The design of host-guest systems based on [2.2]metaparacyclophane hinges on several key principles that leverage its inherent structural features. The core concept involves utilizing the cyclophane's cavity and the electronic nature of its aromatic rings to achieve selective binding of guest molecules.
Key design strategies include:
Functional Group Installation: The introduction of specific functional groups onto the aromatic rings is a primary strategy for directing guest binding. These groups can act as hydrogen bond donors or acceptors, Lewis acidic or basic sites, or as points of attachment for larger recognition motifs. For instance, the synthesis of mixed-amide [2.2]paracyclophane-tetracarboxamides (pCpMTAs), including pseudo-meta derivatives, demonstrates how programmable transannular hydrogen bonding can dictate molecular conformations and drive self-assembly. nih.gov
Shape and Size Complementarity: The dimensions and geometry of the [2.2]metaparacyclophane cavity can be exploited to selectively accommodate guests of a complementary size and shape. The unique, less symmetrical cavity of the meta-para isomer, compared to its para-para counterpart, offers opportunities for recognizing non-symmetrical guest molecules.
π-π Interactions: The electron-rich aromatic surfaces of the cyclophane can engage in π-π stacking interactions with suitable aromatic guests. The electronic properties of the rings can be tuned through the introduction of electron-donating or electron-withdrawing substituents to modulate the strength and nature of these interactions. nih.gov
Chirality: Functionalized [2.2]metaparacyclophanes can be synthesized as enantiomerically pure compounds. rsc.org This intrinsic planar chirality is a crucial design element for the development of host-guest systems capable of enantioselective recognition, a critical aspect in areas such as asymmetric catalysis and chiral sensing.
A recent serendipitous synthesis of 4-hydroxy-5-nitro[2.2]metaparacyclophane has provided a rare example of a non-symmetrically disubstituted derivative. beilstein-journals.orgnih.gov The presence of both a hydrogen bond-donating hydroxyl group and an electron-withdrawing nitro group on the meta-bridged ring of this compound opens up new avenues for designing host-guest systems with specific recognition properties. beilstein-journals.orgnih.govd-nb.info
Recognition of Specific Molecular Guests
While the study of [2.2]metaparacyclophane as a host is a developing field, the established principles of cyclophane chemistry provide a clear roadmap for the types of molecular guests that could be targeted. The structural characteristics of this particular cyclophane suggest its potential for recognizing a variety of guest molecules.
Examples of potential molecular guests and the basis for their recognition include:
Aromatic Molecules: The cavity of [2.2]metaparacyclophane is well-suited to encapsulate small aromatic molecules through a combination of π-π stacking and van der Waals interactions. The specific electronic and steric properties of the guest will determine the binding affinity and selectivity.
Small Organic Molecules: Guests capable of forming hydrogen bonds with strategically placed functional groups on the cyclophane scaffold are prime candidates for selective recognition. For example, the aforementioned 4-hydroxy-5-nitro[2.2]metaparacyclophane could potentially bind to guests containing complementary hydrogen bond acceptors. beilstein-journals.orgnih.gov
Metal Ions: The introduction of coordinating functional groups, such as carboxylates or nitrogen-containing heterocycles, onto the [2.2]metaparacyclophane framework could enable the selective binding of metal ions. The pre-organized nature of the scaffold can lead to the formation of stable and well-defined metal complexes.
The synthesis of various substituted [2.2]paracyclophane derivatives, including those with pseudo-meta arrangements, has been explored for creating coordination polymers, showcasing the versatility of these scaffolds in binding metal centers. nih.gov Although specific studies on guest recognition by isolated [2.2]metaparacyclophane hosts are limited, the foundational work on related cyclophanes provides strong evidence for their potential in this area.
Integration into Functional Materials
The incorporation of the [2.2]metaparacyclophane unit into larger, functional materials is a promising avenue for harnessing its unique electronic and structural properties. Its rigidity and defined three-dimensional structure can impart desirable characteristics to polymers and extended networks for applications in electronics and materials science. researchgate.netrsc.org
Exploration in Energy Materials (e.g., Charge Transport)
The close proximity of the two aromatic rings in cyclophanes allows for through-space electronic communication, a property that is highly relevant for charge transport in organic electronic materials. researchgate.net While research has predominantly focused on [2.2]paracyclophane, the principles are applicable to the meta-para isomer.
The potential of [2.2]metaparacyclophane in energy materials is based on the following:
Through-Space Conjugation: The overlap of π-orbitals between the two aromatic decks can facilitate the delocalization of charge carriers (electrons or holes), which is a key requirement for efficient charge transport.
Modulation of Electronic Properties: The electronic characteristics of the [2.2]metaparacyclophane core can be fine-tuned by introducing electron-donating or electron-withdrawing substituents. This allows for the rational design of materials with specific energy levels (HOMO/LUMO) to match the requirements of various electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Control of Morphology: The rigid and well-defined structure of the cyclophane unit can be used to control the packing and morphology of the resulting materials at the molecular level. This is crucial for optimizing charge transport pathways and device performance.
While direct experimental data on the charge transport properties of [2.2]metaparacyclophane-based materials is scarce, the unique structural arrangement suggests that it could offer different charge transport characteristics compared to the more symmetric [2.2]paracyclophane. The less direct overlap of the aromatic rings might lead to different charge mobilities and anisotropies, which could be advantageous for specific applications.
Use in π-Stacking Architectures
The inherent face-to-face arrangement of the aromatic rings in [2.2]metaparacyclophane makes it an ideal building block for constructing well-defined π-stacked architectures. rsc.org These architectures are of significant interest for creating materials with novel electronic and optical properties.
The utility of [2.2]metaparacyclophane in π-stacking architectures stems from:
Pre-organized π-π Interactions: The covalent bridges of the cyclophane enforce a π-stacked arrangement, providing a level of control that is difficult to achieve through intermolecular self-assembly alone.
Tunable Inter-ring Interactions: The strength of the π-π interactions can be modulated by substituents on the aromatic rings. This allows for the fine-tuning of the electronic coupling between the stacked units, which in turn influences the material's properties. nih.gov
Hierarchical Self-Assembly: Functionalized [2.2]metaparacyclophanes can be designed to self-assemble into higher-order structures, such as columnar or lamellar phases. This hierarchical organization is essential for creating materials with long-range order and anisotropic properties. The study of substituent and heteroatom effects on parallel-displaced π-stacking provides a theoretical framework for understanding and designing these interactions. chemrxiv.org
The development of synthetic routes to substituted [2.2]metaparacyclophanes is a critical step towards their integration into functional π-stacked materials. beilstein-journals.orgnih.gov The ability to control the substitution pattern on this unique scaffold will unlock its full potential for creating a new generation of materials with tailored electronic and optical functionalities.
Conclusion and Future Research Outlook
Summary of Current Understanding and Knowledge Gaps
nih.govnih.govMetaparacyclophane is a structurally intriguing molecule, distinguished from its more famous isomers, [2.2]paracyclophane and [2.2]metacyclophane, by its unique arrangement of aromatic rings. nih.govbeilstein-journals.orgd-nb.info This forces the carbon at the 8-position of the meta-substituted ring to sit directly over the para-substituted ring, resulting in a fascinating molecular geometry and distinct spectroscopic properties. nih.govd-nb.info
Current Understanding:
The study of cyclophanes, molecules characterized by "bent and battered" benzene (B151609) rings linked by aliphatic chains, has provided deep insights into aromaticity and strain. nih.govbeilstein-journals.orgd-nb.info While [2.2]paracyclophane is extensively researched, nih.govnih.govmetaparacyclophane remains one of the least studied in the series. nih.govbeilstein-journals.org
Key structural and chemical features that are currently understood include:
Synthesis: The initial isolation of the parent, non-substituted nih.govnih.govmetaparacyclophane was achieved by Cram et al. through an acid-catalyzed rearrangement of [2.2]paracyclophane. nih.govbeilstein-journals.org The more established and general synthetic route to its derivatives involves the creation of a 2,11-dithia[3.3]metaparacyclophane intermediate, followed by the extrusion of sulfur, typically through high-temperature or photochemical methods. nih.govbeilstein-journals.org Recently, a serendipitous synthesis of a disubstituted derivative, 4-hydroxy-5-nitro[2.2]metaparacyclophane, was discovered during the standard nitration of [2.2]paracyclophane, hinting at novel rearrangement pathways. nih.govbeilstein-journals.org
Structure and Strain: The molecule possesses a strain energy of 23 kcal/mol, placing it between the highly strained [2.2]paracyclophane (31 kcal/mol) and the less strained [2.2]metacyclophane (13 kcal/mol). X-ray crystallography reveals that the angle between the two aromatic rings in the unsubstituted compound is 13.1°. d-nb.info In a recently synthesized disubstituted derivative, this angle was found to be slightly larger at 13.9°. d-nb.info
Reactivity: Early studies by Cram on electrophilic substitution reactions, such as bromination and acylation, indicated that the reaction predominantly occurs on the more accessible para-substituted ring. beilstein-journals.org
Table 1: Comparative Properties of [2.2]Cyclophane Isomers
| Property | [2.2]Paracyclophane | [2.2]Metaparacyclophane | [2.2]Metacyclophane |
| Strain Energy | 31 kcal/mol | 23 kcal/mol | 13 kcal/mol |
| Inter-ring Angle | ~0° (parallel) | 13.1° | Non-parallel, stepped |
| Relative Research Interest | High | Low | Moderate |
Knowledge Gaps:
Despite its unique structure, research on nih.govnih.govmetaparacyclophane is surprisingly sparse. nih.govbeilstein-journals.org The primary reasons for this are the challenging, lengthy, and often low-yielding synthetic routes required to access the core structure. nih.govbeilstein-journals.org This has created significant knowledge gaps:
Limited Derivatives: There is a scarcity of synthesized derivatives, particularly those with unsymmetrical substitution patterns. nih.govd-nb.info This limits the understanding of structure-property relationships.
Unexplored Reactivity: While basic electrophilic substitution has been touched upon, a comprehensive study of the compound's reactivity is lacking. The influence of its unique three-dimensional structure on chemical transformations is an open area of inquiry.
No Functional Applications: To date, there are no established functional applications for nih.govnih.govmetaparacyclophane or its derivatives. Its potential in fields where other cyclophanes excel, such as materials science and catalysis, remains entirely unexplored. nih.govd-nb.info
Emerging Trends and Directions for Future Research
The landscape of cyclophane chemistry is evolving, with a growing focus on creating functional materials with unique optoelectronic, chiroptical, and host-guest properties. researchgate.netrsc.orge-bookshelf.de For nih.govnih.govmetaparacyclophane, the path forward lies in leveraging its distinct structural characteristics.
Future research is likely to be directed towards:
Exploring Chirality: Like its para-para counterpart, substituted nih.govnih.govmetaparacyclophane can exhibit planar chirality. The synthesis of enantiopure derivatives could open doors to its use in asymmetric catalysis, an area where [2.2]paracyclophanes have shown immense promise. d-nb.info
Computational and Spectroscopic Studies: Advanced computational modeling can further elucidate the electronic structure and predict the properties of yet-to-be-synthesized derivatives. In-depth spectroscopic analysis, particularly using techniques like circular dichroism on chiral variants, will be crucial for understanding its chiroptical behavior.
Host-Guest Chemistry: The unique cavity formed by the skewed aromatic rings could be exploited for host-guest chemistry, potentially leading to the development of novel sensors or molecular containers. rsc.org
Materials Science: Incorporating the rigid, strained nih.govnih.govmetaparacyclophane scaffold into polymers or larger conjugated systems could lead to materials with novel electronic or photophysical properties, an emerging trend in the broader field of cyclophane chemistry. researchgate.netacs.org
Potential for Novel Synthetic Methodologies and Functional Applications
Overcoming the synthetic hurdles is the most critical step toward unlocking the potential of nih.govnih.govmetaparacyclophane.
Potential for Novel Synthetic Methodologies:
The future of nih.govnih.govmetaparacyclophane chemistry heavily relies on the development of more efficient and versatile synthetic routes.
Rearrangement Strategies: The recent unexpected formation of a nih.govnih.govmetaparacyclophane derivative from [2.2]paracyclophane under nitrating conditions suggests that acid-catalyzed rearrangements are a promising avenue. nih.govbeilstein-journals.org A systematic investigation into various Lewis and Brønsted acids could unveil conditions for a controlled, high-yield rearrangement, providing a more direct entry to this scaffold and bypassing the multi-step dithia-cyclophane route. beilstein-journals.org
Modern Coupling Reactions: Exploring modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, could offer new strategies for constructing the nih.govnih.govmetaparacyclophane core or for functionalizing existing skeletons. nih.gov
Potential for Functional Applications:
Once synthetic accessibility is improved, the exploration of functional applications can begin in earnest. Based on the properties of related strained aromatic systems, several areas hold promise:
Asymmetric Catalysis: As mentioned, chiral derivatives could serve as unique ligands for transition metal catalysts, where the fixed spatial arrangement of substituents could impart high levels of stereocontrol. d-nb.info
Molecular Electronics: Strained aromatic molecules and cyclophanes are of interest in molecular electronics due to their unique through-space electronic communication. researchgate.net The specific geometry of nih.govnih.govmetaparacyclophane could lead to interesting charge transport properties.
Advanced Materials: The incorporation of this rigid, chiral, and electronically active unit into polymers could lead to new mechanically responsive materials, sensors, or materials with unique optical properties like circularly polarized luminescence. acs.orgbohrium.com
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2,2-metaparacyclophane derivatives, and how do reaction conditions influence product purity?
- The primary synthesis involves acid-catalyzed rearrangement of [2.2]paracyclophane, as pioneered by Cram et al. . A more general route entails synthesizing 2,11-dithia[3.3]metaparacyclophane followed by sulfur or sulfur dioxide extrusion . Reaction concentration and scale critically affect side-product ratios. For example, high-concentration nitration of [2.2]paracyclophane yields 4-nitro[2.2]paracyclophane (4) alongside isomers like 4-hydroxy-5-nitro[2.2]metaparacyclophane (5) and cyclohexadienone derivatives (6) in a ~4:1:1 ratio .
Q. How should researchers characterize this compound derivatives to confirm structural identity and purity?
- Use a combination of ¹H NMR (e.g., upfield signals at 5.80 ppm for bridgehead protons), X-ray crystallography (to resolve non-symmetric structures), and mass spectrometry . For novel compounds, provide crystallographic data (e.g., inter-ring angles: 13.1° for unsubstituted 3 vs. 13.9° for disubstituted 5) and compare with prior literature . Known compounds require cross-referencing spectral data with established databases like CCDC .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of nitration in this compound systems?
- Nitration of [2.2]paracyclophane (1) is highly sensitive to reaction conditions. Steric hindrance from the cyclophane framework directs nitration to the para-ring, but unexpected products like 5 and 6 arise from acid-mediated rearrangements . Computational modeling (e.g., DFT) paired with experimental data (e.g., hydrogen bonding in 5) can elucidate electronic effects, such as nitro group stabilization via intramolecular interactions .
Q. What experimental strategies resolve contradictions in spectral data for asymmetric this compound derivatives?
- Contradictions in NMR signals (e.g., unexpected upfield shifts) often indicate structural rearrangements. For example, 5’s ¹H NMR signals at 10.79 ppm (hydrogen-bonded OH) and 7.53 ppm (C–H ortho to nitro) were resolved via X-ray crystallography, confirming its non-symmetric geometry . Always validate ambiguous data with crystallography or isotopic labeling.
Q. How can researchers optimize synthetic routes to minimize byproducts like cyclohexadienone derivatives during nitration?
- Side-product formation (e.g., 6) is concentration-dependent. Lowering reaction concentration reduces dimerization/polymerization pathways. Alternative approaches include using milder nitrating agents (e.g., acetyl nitrate) or introducing protecting groups to stabilize reactive intermediates .
Methodological Guidelines
Q. What criteria should guide the selection of characterization techniques for novel this compound derivatives?
- Prioritize X-ray crystallography for structural confirmation, especially for non-symmetric derivatives lacking precedent . Pair with dynamic NMR to study conformational flexibility and HPLC-MS to assess purity. For unstable intermediates, use low-temperature crystallography or in-situ spectroscopy .
Q. How should researchers document synthetic procedures to ensure reproducibility in cyclophane chemistry?
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Include detailed experimental protocols (solvents, temperatures, workup) in the main text or supplementary materials .
- For multi-step syntheses, report yields and purity metrics (e.g., HPLC traces) for all intermediates .
- Cross-reference spectral data with prior studies to validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
